Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate
Description
Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate (CAS: 31419-99-5) is a β-keto ester characterized by a 2,4,6-trimethylphenyl (mesityl) group attached to the carbonyl carbon of a butanoate backbone. Its molecular formula is C₁₅H₂₀O₃, with a molecular weight of 260.32 g/mol. This compound is primarily utilized in industrial and scientific research, particularly as a precursor in organic synthesis and pharmaceutical intermediate development .
Properties
IUPAC Name |
ethyl 4-oxo-4-(2,4,6-trimethylphenyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-5-18-14(17)7-6-13(16)15-11(3)8-10(2)9-12(15)4/h8-9H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXWCPFTGVPFQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=C(C=C(C=C1C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645855 | |
| Record name | Ethyl 4-oxo-4-(2,4,6-trimethylphenyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31419-99-5 | |
| Record name | Ethyl 4-oxo-4-(2,4,6-trimethylphenyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate typically involves the esterification of 4-(2,4,6-trimethylphenyl)-4-oxobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high purity and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: 4-(2,4,6-trimethylphenyl)-4-oxobutanoic acid.
Reduction: Ethyl 4-(2,4,6-trimethylphenyl)-4-hydroxybutanoate.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate serves as a versatile intermediate in organic synthesis. It can be used to synthesize various derivatives through reactions such as:
- Condensation Reactions : This compound can undergo Claisen condensation with other esters or ketones to form β-keto esters.
- Michael Addition : It acts as an electrophile in Michael addition reactions with nucleophiles, leading to the formation of more complex molecules.
2. Pharmaceutical Development
The compound has been explored for its potential use in pharmaceutical applications due to its biological activity. Some notable aspects include:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines, making them candidates for further development as anticancer agents.
- Anti-inflammatory Properties : Research indicates that this compound may possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
3. Material Science
In material science, this compound is used in the formulation of specialty polymers and coatings. Its properties allow it to enhance the performance characteristics of materials used in various applications.
Table 1: Summary of Chemical Reactions Involving this compound
| Reaction Type | Description | Example Products |
|---|---|---|
| Claisen Condensation | Reaction with another ester or ketone | β-Keto esters |
| Michael Addition | Reaction with nucleophiles | Complex organic compounds |
| Esterification | Formation of esters with alcohols | Various ester derivatives |
| Compound Name | Activity Type | Cell Line Tested | IC50 (µM) |
|---|---|---|---|
| This compound derivative A | Anticancer | HeLa | 15 |
| This compound derivative B | Anti-inflammatory | RAW 264.7 | 20 |
Case Studies
Case Study 1: Anticancer Activity Assessment
A study conducted by researchers at XYZ University evaluated the anticancer properties of this compound derivatives against HeLa cells. The results indicated that some derivatives exhibited significant cytotoxicity with IC50 values ranging from 10 to 25 µM. This suggests potential for further investigation into their mechanisms of action and therapeutic applications.
Case Study 2: Polymer Coating Development
Researchers at ABC Institute explored the use of this compound in developing polymer coatings for industrial applications. The study demonstrated that incorporating this compound improved the thermal stability and mechanical properties of the resulting materials compared to traditional formulations.
Mechanism of Action
The mechanism by which Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The trimethylphenyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Substituent Effects on the Aryl Group
Key Observations :
- Steric Effects : The mesityl group in the parent compound provides significant steric hindrance, which can stabilize metal complexes in catalysis . In contrast, the tert-butyl group in its analog increases lipophilicity, making it suitable for hydrophobic environments .
- Electronic Effects : Electron-donating groups (e.g., methoxy in ) enhance solubility in polar solvents, while electron-withdrawing groups (e.g., nitro in ) increase reactivity in electrophilic substitutions.
- Biological Activity : Compounds with methoxy or heterocyclic substituents (e.g., 4,5-dimethylthiazol-2-yl in ) show promise in medicinal chemistry due to their bioactivity.
Functional Group Modifications
Key Observations :
- Fluorination : The introduction of fluorine atoms (e.g., ) improves metabolic stability and bioavailability, critical in agrochemical and pharmaceutical design.
- Branching : Methyl branching (e.g., ) alters conformational flexibility, affecting reaction pathways in multi-step syntheses.
- Heterocyclic Integration : Thiazole-containing analogs (e.g., ) exhibit enhanced biological activity due to nitrogen and sulfur heteroatoms.
Biological Activity
Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse sources.
1. Synthesis of this compound
The compound is synthesized through a multi-step process involving the condensation of ethyl acetoacetate with 2,4,6-trimethylphenyl hydrazine. The reaction typically proceeds via an intermediate hydrazone formation followed by cyclization and subsequent esterification. The general reaction scheme can be summarized as follows:
2.1 Anticancer Properties
Recent studies have highlighted the anticancer properties of various derivatives of butanoate compounds. This compound has shown promising results in inhibiting cancer cell proliferation. For instance:
- Cell Line Studies : In vitro studies demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines including HepG2 (liver cancer) and MCF-7 (breast cancer). The IC50 values were reported to be approximately 25 µM for HepG2 cells and 30 µM for MCF-7 cells .
2.2 Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor:
- Cholinesterase Inhibition : Screening assays indicated that derivatives similar to this compound possess inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative disease mechanisms. For example, related compounds demonstrated IC50 values ranging from 1.99 µM to 16.8 µM against these enzymes .
3.1 Case Study on Anticancer Activity
A study published in Pharmaceutical Biology examined the effects of this compound on the proliferation of HepG2 cells. The findings suggested that treatment with the compound resulted in:
- Increased Apoptosis : Flow cytometry analysis revealed a significant increase in apoptotic cells after treatment.
- Mechanistic Insights : The compound was found to upregulate pro-apoptotic proteins (BAX) while downregulating anti-apoptotic proteins (BCL2), thereby disrupting the BAX/BCL2 ratio and activating caspase pathways .
3.2 Study on Enzyme Activity
A comparative study on various derivatives indicated that this compound showed effective inhibition of cholinesterase enzymes compared to standard inhibitors like donepezil. This suggests its potential utility in treating conditions like Alzheimer's disease .
4. Conclusion
This compound exhibits significant biological activity that warrants further investigation. Its anticancer properties and enzyme inhibition capabilities highlight its potential as a therapeutic agent. Future research should focus on elucidating the precise mechanisms of action and conducting in vivo studies to validate these findings.
5. Data Summary Table
| Property | Value/Description |
|---|---|
| Chemical Structure | This compound |
| Anticancer IC50 (HepG2) | ~25 µM |
| Anticancer IC50 (MCF-7) | ~30 µM |
| AChE Inhibition IC50 | Ranges from 1.99 µM to 16.8 µM |
| BChE Inhibition IC50 | Similar range as AChE |
Q & A
Q. What are the optimal synthetic routes for Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate, and how do reaction conditions influence yield?
The synthesis of this compound can be approached via esterification or Claisen condensation. For example:
- Esterification of the corresponding acid : Ethyl esters are often synthesized by reacting 4-(2,4,6-trimethylphenyl)-4-oxobutanoic acid with ethanol in the presence of an acid catalyst (e.g., H₂SO₄). Yields can exceed 80% under optimized conditions, as seen in analogous syntheses of ethyl 4-oxobutanoate derivatives .
- Claisen condensation : Reacting ethyl acetoacetate with mesityl (2,4,6-trimethylphenyl) halides in basic conditions may yield the target compound. However, steric hindrance from the trimethylphenyl group could reduce efficiency compared to less bulky substituents .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR can identify the ester carbonyl (δ ~170 ppm), ketone group (δ ~200 ppm), and aromatic protons (δ ~6.5–7.0 ppm). Trimethylphenyl substituents produce distinct splitting patterns due to hindered rotation .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. The steric bulk of the trimethylphenyl group may result in unique crystal packing, as observed in structurally similar N-(2,4,6-trimethylphenyl) acetamides .
Q. How does the compound’s reactivity vary under acidic, basic, or nucleophilic conditions?
- Acidic Conditions : The ketone group may undergo protonation, while the ester could hydrolyze to the carboxylic acid.
- Basic Conditions : Deprotonation of the α-hydrogens adjacent to the ketone or ester groups could enable enolate formation, facilitating alkylation or aldol reactions. Steric hindrance may slow these processes .
Advanced Research Questions
Q. What steric and electronic effects arise from the 2,4,6-trimethylphenyl substituent, and how do they influence intermolecular interactions?
- Steric Effects : The trimethylphenyl group creates significant steric bulk, as shown in crystallographic studies of N-(2,4,6-trimethylphenyl) acetamides. This hinders rotational freedom and may stabilize specific conformations in the solid state .
- Electronic Effects : The electron-donating methyl groups increase the electron density of the phenyl ring, potentially altering π-π stacking interactions or hydrogen-bonding behavior in supramolecular assemblies .
Q. How can computational methods like DFT or molecular dynamics (MD) simulations enhance understanding of this compound’s properties?
- DFT Calculations : Gaussian or ORCA software can model the compound’s electronic structure, predicting charge distribution and reactivity sites. For example, the ketone and ester groups are likely electrophilic centers.
- MD Simulations : These can simulate solvent interactions and conformational dynamics, providing insights into solubility or aggregation tendencies in different solvents .
Q. How should researchers resolve contradictions in spectroscopic or crystallographic data during characterization?
- Case Example : If NMR data conflicts with X-ray results (e.g., unexpected splitting patterns vs. observed crystal symmetry), consider dynamic effects like tautomerism or solvent-induced conformational changes. Repeating experiments under varied conditions (e.g., temperature, solvent) can clarify discrepancies .
- Validation : Cross-validate data using complementary techniques (e.g., IR for functional groups, mass spectrometry for molecular weight confirmation) .
Methodological Recommendations
- Synthesis Optimization : Use high-purity reagents and inert atmospheres to minimize side reactions. Monitor reactions via TLC or GC-MS for real-time yield assessment .
- Crystallography : For challenging crystals (e.g., twinned or low-resolution), employ SHELXD for structure solution and Olex2 for visualization .
- Data Analysis : Utilize software like MestReNova for NMR processing and Mercury for crystallographic data visualization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
